molecular formula C14H21NO6 B5037540 2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine;oxalic acid

2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine;oxalic acid

Cat. No.: B5037540
M. Wt: 299.32 g/mol
InChI Key: UWNIGIYHAORYJE-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine;oxalic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a phenoxy group, and an ethanamine backbone. The addition of oxalic acid forms a salt, enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine typically involves the reaction of 2-methoxyethanamine with 3-methylphenol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the compound or remove specific functional groups.

    Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-[2-(2-methylphenoxy)ethyl]ethanamine
  • N-ethyl-2-(3-methylphenoxy)ethanamine

Uniqueness

2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine is unique due to its specific structural features, such as the position of the methoxy and phenoxy groups. These features can influence its reactivity, stability, and interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.C2H2O4/c1-11-4-3-5-12(10-11)15-9-7-13-6-8-14-2;3-1(4)2(5)6/h3-5,10,13H,6-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNIGIYHAORYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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